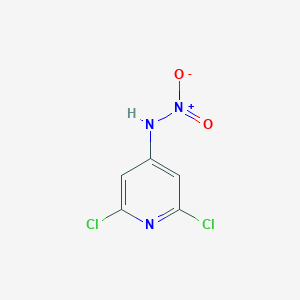

2,6-Dichloro-4-nitraminopyridine

Descripción general

Descripción

2,6-Dichloro-4-nitraminopyridine is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208 . It is used for research and development purposes .

Synthesis Analysis

A synthesis route to an important intermediate 4-amino-2,6-dichloropyridine was developed. The process starts with the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-nitraminopyridine is characterized by a molecular formula of C5H3Cl2N3O2 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography.Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Aplicaciones Científicas De Investigación

Chemical Synthesis and Complex Formation:

- Complexes like dinuclear nickel(II) can be synthesized using derivatives of 2,6-Dichloro-4-nitraminopyridine, exhibiting conformational flexibility and magnetochemical characteristics. Such complexes are valuable in studying magnetic properties and potentially in designing magnetic materials (Dietz et al., 1998).

- 2,6-Dichloro-4-nitraminopyridine derivatives are versatile reagents used in synthesizing various compounds, including those with potential biological applications (Katritzky et al., 1995).

- The monoanion of 2,6-Dichloro-4-nitraminopyridine derivatives stabilizes quadruply bonded units, contributing to the synthesis of di- and trinuclear complexes. Such complexes are significant in understanding high-field displacement due to magnetic anisotropy (Cotton et al., 2001).

Pharmaceutical Research and Medicinal Chemistry:

- Certain derivatives of 2,6-Dichloro-4-nitraminopyridine exhibit antimalarial properties, indicating potential pharmaceutical applications (Colbry et al., 1984).

- Novel synthetic methods for derivatives like 2-amino-4,6-dichloro-5-nitropyrimidine facilitate the preparation of MGMT inhibitors, highlighting potential therapeutic applications (Lopez et al., 2009).

Material Science and Ligand Chemistry:

- Derivatives such as 2,6-bis(pyrazolyl)pyridines offer versatile ligands for coordination chemistry, with implications in biological sensing and unusual spin-state transitions in iron complexes (Halcrow, 2005).

- The synthesis of 2,3,5,6-tetrahalogenopyridines from 2,6-diaminopyridine suggests its utility in preparing materials and compounds with specific halogenated patterns (Chen & Flowers, 1980).

Structural and Spectral Studies:

- The study of hydrogen-bonded adducts of derivatives like 2,6-dichloro-4-nitrophenol with other molecules reveals insights into intermolecular interactions and spectral characteristics (Majerz et al., 1994).

- Research into the tautomeric and conformational preferences of nitraminopyridines, including 2,6-Dichloro-4-nitraminopyridine, contributes to our understanding of their stability and reactivity (Gawinecki et al., 1997).

Safety And Hazards

Safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Direcciones Futuras

The future directions of research on 2,6-Dichloro-4-nitraminopyridine could involve its use in the detection of pesticides. For instance, a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity .

Propiedades

IUPAC Name |

N-(2,6-dichloropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHVOEQUMGNHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329593 | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-nitraminopyridine | |

CAS RN |

2587-03-3 | |

| Record name | 2587-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-nitraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

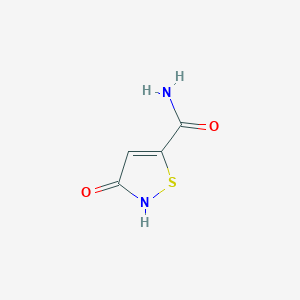

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

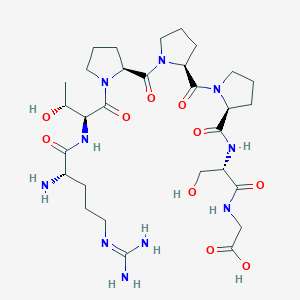

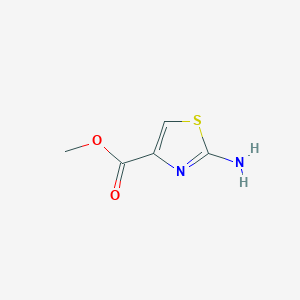

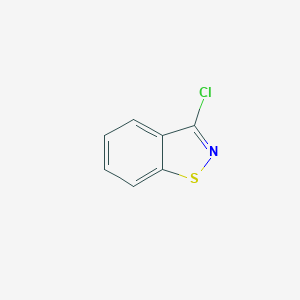

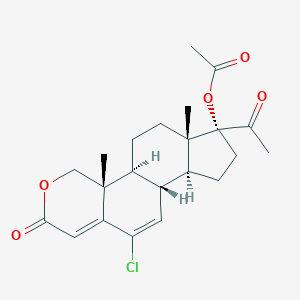

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)